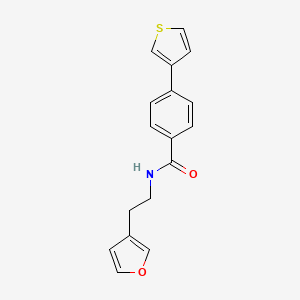![molecular formula C29H35FN4O B2470134 N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,5-dimethylbenzamide CAS No. 946243-61-4](/img/structure/B2470134.png)
N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a benzamide group, a piperazine ring, and a dimethylamino group. These groups are common in many pharmaceutical compounds and could potentially contribute to a variety of biological activities .
Molecular Structure Analysis
The compound has a complex structure with multiple aromatic rings. The presence of the piperazine ring could potentially allow for conformational flexibility, which might influence how the compound interacts with biological targets .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, and the piperazine ring could undergo substitutions .Applications De Recherche Scientifique
Neuropharmacology and Receptor Binding
- Arylcycloalkylamines, including structures similar to N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,5-dimethylbenzamide, have shown significance in binding affinity at D2-like receptors, particularly in antipsychotic agents. Modifications to arylalkyl substituents enhance the potency and selectivity of these compounds, highlighting their potential in improving treatments for psychiatric disorders (Sikazwe et al., 2009).
Imaging and Alzheimer's Research
- Research has highlighted the potential of compounds structurally similar to N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,5-dimethylbenzamide in amyloid imaging. This is crucial for diagnosing and understanding Alzheimer's disease. The development of amyloid imaging ligands helps measure amyloid in vivo in the brains of Alzheimer's patients, paving the way for early detection and a deeper understanding of the disease's progression (Nordberg, 2007).
Therapeutic Applications
- Piperazine, a core component of the compound , is widely recognized in drug design due to its therapeutic versatility. It's present in drugs serving various roles, including antipsychotic, antidepressant, anticancer, anti-inflammatory, and even imaging agents. The structure of piperazine derivatives, such as N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,5-dimethylbenzamide, allows for slight modifications leading to substantial differences in medicinal potential, underscoring the importance of this scaffold in developing new therapeutics (Rathi et al., 2016).
DNA Interaction and Potential as Radioprotectors
- Certain N-methyl piperazine derivatives, akin to the structure of the compound in discussion, are known to bind strongly to the minor groove of double-stranded B-DNA. This interaction is specific to AT-rich sequences and makes these derivatives, such as Hoechst 33258 and its analogues, invaluable in fluorescent DNA staining, chromosome analysis, and even as potential radioprotectors and topoisomerase inhibitors. This aspect of piperazine derivatives provides a foundation for rational drug design and understanding DNA sequence recognition (Issar & Kakkar, 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35FN4O/c1-21-17-22(2)19-24(18-21)29(35)31-20-28(23-5-9-26(10-6-23)32(3)4)34-15-13-33(14-16-34)27-11-7-25(30)8-12-27/h5-12,17-19,28H,13-16,20H2,1-4H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPQOQGGYIKEHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,5-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

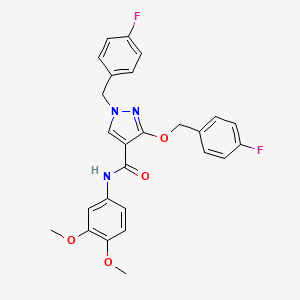

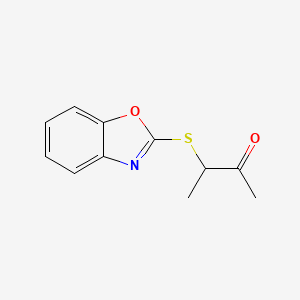

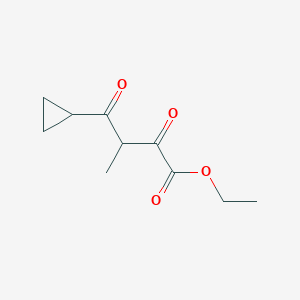

![Methyl 2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B2470063.png)
![2-Hydroxy-7-methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one](/img/structure/B2470065.png)
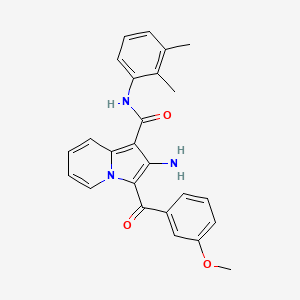
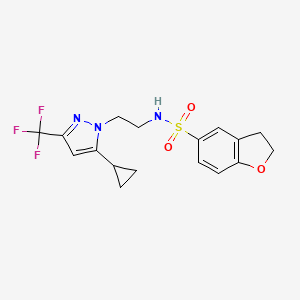
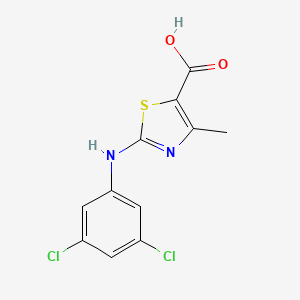
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2470070.png)
